molecular formula C12H11BN2O3 B12989938 (2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid CAS No. 2096331-92-7

(2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid

Cat. No.: B12989938
CAS No.: 2096331-92-7
M. Wt: 242.04 g/mol
InChI Key: UKDMJFHUPGMTBF-UHFFFAOYSA-N
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Description

(2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C12H11BN2O3. It is a boronic acid derivative that features a pyridine ring attached to a phenyl ring through a carbamoyl linkage. This compound is known for its utility in various chemical reactions and its applications in scientific research.

Chemical Reactions Analysis

Types of Reactions

(2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halides and nucleophiles are commonly employed.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Various substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid is unique due to its specific structure, which allows for selective interactions in chemical and biological systems. The presence of both the pyridine and carbamoyl groups enhances its reactivity and specificity compared to simpler boronic acids .

Biological Activity

(2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid, also known as a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its interactions with various biological targets, including enzymes and proteins, making it a candidate for therapeutic applications. The following sections will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is significant for enzyme inhibition and molecular recognition processes. The compound's interaction with specific enzymes may lead to altered enzymatic activity, influencing various biochemical pathways .

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in metabolic processes. For instance, it has been suggested that this compound could act as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of nucleotides necessary for DNA replication and repair . Inhibiting DHFR can lead to reduced cell proliferation, making this compound a potential candidate for cancer therapy.

Anticancer Activity

The compound has shown promise in anticancer applications, particularly due to its ability to inhibit tumor growth by targeting specific kinases involved in cancer progression. For example, studies have highlighted the potential of boronic acids in developing inhibitors for tyrosine kinases, which play a crucial role in cell signaling and oncogenesis .

Study 1: Inhibition of Dihydrofolate Reductase

In a study published in Nature Reviews, researchers investigated the inhibitory effects of various pyridine derivatives on DHFR. The findings indicated that this compound demonstrated significant inhibitory activity against DHFR, leading to decreased levels of tetrahydrofolate and subsequently impairing DNA synthesis in cancer cells .

Study 2: Antitumor Efficacy in Preclinical Models

A preclinical study evaluated the antitumor efficacy of this compound in mouse models of breast cancer. The results showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis through the inhibition of key signaling pathways involved in cell survival .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
Enzyme InhibitionDihydrofolate Reductase (DHFR)Reduced DNA synthesis
Antitumor ActivityTyrosine KinasesDecreased tumor growth
Molecular RecognitionVarious ProteinsEnhanced binding affinity

Properties

CAS No.

2096331-92-7

Molecular Formula

C12H11BN2O3

Molecular Weight

242.04 g/mol

IUPAC Name

[2-(pyridin-2-ylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C12H11BN2O3/c16-12(15-11-7-3-4-8-14-11)9-5-1-2-6-10(9)13(17)18/h1-8,17-18H,(H,14,15,16)

InChI Key

UKDMJFHUPGMTBF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C(=O)NC2=CC=CC=N2)(O)O

Origin of Product

United States

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